5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H7ClN4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 7-chloro-4-quinoline thiol with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- **5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazole
- **5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the presence of both quinoline and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAMBLCUEJIZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369448 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-98-5 |
Source
|
Record name | 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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